molecular formula C13H9ClO B13569748 4-Chloro-[1,1'-biphenyl]-3-carbaldehyde

4-Chloro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B13569748
M. Wt: 216.66 g/mol
InChI Key: XDPUBYOQMNZLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H9ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 4th position and an aldehyde group is present at the 3rd position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobiphenyl.

    Formylation Reaction: The introduction of the aldehyde group can be achieved through a formylation reaction. One common method is the Vilsmeier-Haack reaction, which involves the reaction of 4-chlorobiphenyl with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3rd position.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale formylation reactions under controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Chloro-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-Chloro-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    3-Chloro-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with different substitution pattern, leading to different chemical properties.

    4-Bromo-[1,1’-biphenyl]-3-carbaldehyde: Bromine instead of chlorine, which can affect the reactivity and interactions.

Uniqueness

4-Chloro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the biphenyl ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chloro-5-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPUBYOQMNZLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.